2-(Butoxymethyl)furan

説明

Synthesis Analysis

The synthesis of furan derivatives often involves strategic chemical reactions that introduce various substituents to the furan ring to achieve desired structural and functional characteristics. For instance, the synthesis of higher monosaccharides via a butenolide route utilizes 2-(trimethylsiloxy)furan as a nucleophilic four-carbon synthon, reacting with sugar aldehydes and imines to furnish γ-C-glycosylated butenolides with high diastereoselection, showcasing a method to manipulate furan derivatives into complex organic compounds (Casiraghi et al., 1990).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 2-(Butoxymethyl)furan, significantly affects their chemical reactivity and physical properties. Studies involving similar compounds, such as 2,5-bis(hydroxymethyl)furan, highlight the importance of the furan ring as a rigid diol for polymer synthesis, where its resemblance to aromatic monomers plays a crucial role in the material properties of the resulting polymers (Jiang et al., 2014).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids affords corresponding 4-substituted 2-buten-4-olides, demonstrating the reactivity of furan derivatives under catalytic conditions and their potential for producing structurally diverse compounds (Asaoka et al., 1979).

科学的研究の応用

-

Epoxy Resins

- Field : Material Science

- Application : Furan derivatives are used in the synthesis of epoxy resins . These resins have a wide range of industrial applications due to their high volume production .

- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) . The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .

- Results : This review highlights the recent advances in the preparation of these monomers and describes the resulting resins .

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their antibacterial activity .

- Method : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

- Results : Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

- Green Chemistry Applications

- Field : Green Chemistry

- Application : Furfuryl alcohol, a furan derivative, is used in the synthesis of butyl levulinate . Butyl levulinate is a potential biofuel and is considered a valuable chemical in the field of green chemistry .

- Method : The synthesis of butyl levulinate involves the alcoholysis of furfuryl alcohol with n-butanol over a series of titanium incorporated mesoporous KIT-6 molecular sieve catalysts .

- Results : The 100Ti-KIT-6 catalyst showed the best activity, giving 94% conversion with 100% selectivity towards butyl levulinate . The catalyst could be recycled for five successive cycles without undergoing a large loss in conversion capabilities .

- Biofuel Production

- Field : Renewable Energy

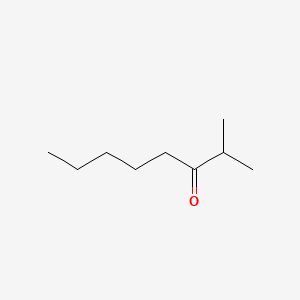

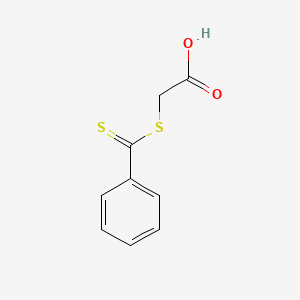

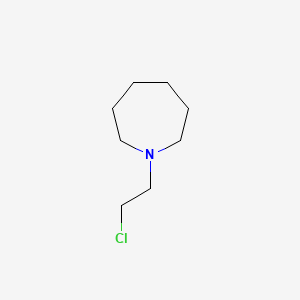

- Application : 2-(Butoxymethyl)furan is a byproduct in the synthesis of butyl levulinate, a potential biofuel .

- Method : The synthesis of butyl levulinate involves the alcoholysis of furfuryl alcohol with n-butanol over a series of titanium incorporated mesoporous KIT-6 molecular sieve catalysts . During this process, 2-(Butoxymethyl)furan is formed as a byproduct .

- Results : The synthesis resulted in 58% of butyl levulinate as a major product and 42% of 2-(Butoxymethyl)furan as a byproduct . The selectivity towards butyl levulinate increased gradually over time, while the amount of 2-(Butoxymethyl)furan decreased .

将来の方向性

特性

IUPAC Name |

2-(butoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDABMXTZAZGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205471 | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butoxymethyl)furan | |

CAS RN |

56920-82-2 | |

| Record name | 2-(Butoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56920-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)